5-(4-Aminophenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Aminophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 .
Molecular Structure Analysis
The InChI code for 5-(4-Aminophenyl)cyclohexane-1,3-dione is 1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 .Scientific Research Applications
1. Stabilizer in Double-Base Propellant
5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative, is used as a stabilizer for double-base propellant, showing good results in stability tests (Soliman & El-damaty, 1984).
2. Synthesis of Functionalized Reactive Intermediates
Simple synthesis techniques create highly functionalized reactive intermediates for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group (Fadeyi & Okoro, 2008).
3. Molecular Structure and X-Ray Crystallography
5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione's molecular structure was confirmed by spectroscopic methods and X-ray crystallography, demonstrating its potential in crystallographic studies (Barakat et al., 2016).
4. Precursor for Bioactive Molecules
Cyclohexane-1,3-dione derivatives, including those similar to 5-(4-Aminophenyl)cyclohexane-1,3-dione, are key structural precursors for synthesizing a plethora of bioactive molecules, showing diverse biological activities (Sharma, Kumar, & Das, 2021).
5. Synthesis of Heterocyclic Compounds
Cyclohexane-1,3-dione derivatives are used in synthesizing heterocyclic compounds and natural products with significant biological activities, such as anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar, & Das, 2020).
6. Anticancer Compound Development
Cyclohexane-1,3-dione was used as a template to develop new anticancer compounds, highlighting its potential in medicinal chemistry (Shaaban, Kamel, & Milad, 2014).
Safety And Hazards
properties
IUPAC Name |
5-(4-aminophenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERQNZIFFMRNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)cyclohexane-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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